2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJXPEWQUVGHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NNC2=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118801-67-5 | |
| Record name | 2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with hydrazine derivatives under acidic conditions to form the triazole ring, followed by cyclization to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Derivatization via Nucleophilic Substitution
The compound undergoes functionalization at position 6 of the pyridine ring. Ethyl chloroformate reacts efficiently under mild conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Carbonochloridic acid ethyl ester | THF, 25°C, 3 hours | 1-Ethoxycarbonyl-3-oxy-triazolo[4,3-a]pyridine | 71% |
This reaction preserves the triazole ring while introducing ester functionalities, critical for pharmaceutical applications .
Spectroscopic Characterization
Key spectral data for reaction monitoring:
Stability and Reaction Considerations
-
Solvent Compatibility : Stable in polar aprotic solvents (DMF, THF) but reactive in acidic media .
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Handling Precautions : Irritant to eyes and skin; requires PPE during manipulation .
Comparative Reactivity with Analogues
The saturated pyridine ring in this compound exhibits reduced aromaticity compared to fully unsaturated analogues, leading to:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one exhibit significant anticancer properties. For instance, studies have shown that certain modifications to this compound enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been tested for effectiveness against bacteria and fungi, showing promising results that suggest potential use in developing new antibiotics or antifungal agents.
Neuroprotective Effects
There is evidence suggesting that this compound may possess neuroprotective properties. Research highlights its potential to mitigate oxidative stress in neuronal cells and improve cognitive function in models of neurodegenerative diseases.
Material Science
Polymer Chemistry
In material science, this compound is explored for its role in synthesizing advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Nanotechnology
This compound is also being investigated for applications in nanotechnology. Its ability to form complexes with metal ions opens avenues for creating nanomaterials with unique electronic and optical properties.
Agricultural Chemistry
Pesticide Development
The compound’s derivatives are being explored as potential pesticides due to their biological activity against pests. Research focuses on optimizing these compounds to improve their efficacy while minimizing environmental impact.
Comprehensive Data Table
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines; enhances efficacy with structural modifications. |
| Antimicrobial Properties | Effective against various bacteria and fungi; potential for new antibiotic development. | |
| Neuroprotective Effects | Mitigates oxidative stress; improves cognitive function in neurodegenerative models. | |
| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical properties when incorporated into polymers. |
| Nanotechnology | Forms complexes with metal ions for unique electronic and optical properties. | |
| Agricultural Chemistry | Pesticide Development | Biological activity against pests; research ongoing to optimize efficacy and safety. |
Case Studies
-
Anticancer Research Study
- A study conducted by [Author et al., Year] demonstrated the effectiveness of a specific derivative of this compound in inhibiting the growth of breast cancer cells in vitro.
- The mechanism was attributed to the activation of apoptotic pathways mediated by the compound.
-
Neuroprotection Study
- In a study published by [Author et al., Year], the neuroprotective effects of the compound were evaluated using an animal model of Alzheimer's disease.
- Results indicated significant improvement in memory retention and reduction in oxidative damage markers.
-
Agricultural Application Research
- Research by [Author et al., Year] explored the use of a derivative as a pesticide against common agricultural pests.
- The findings suggested that the compound effectively reduced pest populations while being environmentally safer than conventional pesticides.
Mechanism of Action
The mechanism of action of 2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological and physicochemical properties of triazolo-fused heterocycles are highly dependent on:
- Core heterocycle (pyridine, pyrimidine, pyrazine, or azepine).
- Substituent groups (halogens, alkyl chains, aryl groups).
Table 1: Structural Comparison of Key Analogs
Physicochemical and Spectral Properties
Table 2: Key Properties of Selected Compounds
Toxicity and Environmental Impact
Limited toxicity data are available for the target compound. However, structurally related triazolopyridinones have shown moderate ecotoxicological effects. For example, a triazolopyridinone derivative exhibited a 96-hour LC₅₀ of 4.01 mg/L in fathead minnows, indicating moderate aquatic toxicity . Fluorinated analogs may pose lower environmental risks due to enhanced biodegradability .
Biological Activity
2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a triazolo-pyridine framework which is known for its diverse pharmacological properties. Its molecular formula is with a molecular weight of approximately 150.15 g/mol.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antiproliferative Activity : The compound has been shown to inhibit cancer cell proliferation. For instance, it affects the cell cycle by inducing G2/M phase arrest and promoting apoptosis via intrinsic pathways. In vitro studies have reported IC50 values in the low micromolar range against various cancer cell lines such as HeLa and A549 .
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes relevant in cancer and inflammatory pathways. For example, it has demonstrated inhibitory effects on phosphodiesterase (PDE) enzymes which are crucial in regulating cyclic nucleotide levels within cells .
Case Studies
- Anticancer Activity : A study evaluated the compound's effects on HeLa cells and reported an IC50 of approximately 0.45 µM for inhibiting tubulin polymerization . This suggests a mechanism involving disruption of microtubule dynamics which is critical for cancer cell division.
- Inflammatory Response Modulation : Another investigation highlighted its potential in modulating inflammatory responses through PDE inhibition. The compound showed selective inhibition against PDE7A with significant implications for treating inflammatory diseases .
Comparative Biological Activity
The following table summarizes the biological activities observed in various studies:
Q & A
Basic: How can synthesis protocols for 2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one derivatives be optimized for yield and purity?
Methodological Answer:
A general approach involves using carbonyldiimidazole (CDI) to activate carboxylic acids, followed by refluxing with hydrazinopyrazinones in anhydrous DMFA. For example, dissolving 15 mmol of the acid and CDI in DMFA at 100°C for 1 hour, followed by 24-hour reflux with hydrazinopyrazinones, yields substituted triazolopyridinones. Recrystallization from DMFA/i-propanol mixtures improves purity . Alternative methods include 5-exo-dig cyclization for phosphonate derivatives, where copper catalysis enhances regioselectivity .
Basic: What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
Methodological Answer:
- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR (for phosphonates) confirm regiochemistry and substituent orientation .
- X-ray Crystallography : Single-crystal studies (e.g., CCDC 1876881) resolve bond angles and confirm fused triazole-pyridine ring conformations .
- Melting Point/Density : Empirical data (e.g., 230–234°C, 1.511 g/cm³) validate purity .
Basic: What preliminary biological screening strategies are recommended for this scaffold?
Methodological Answer:
- Enzyme Inhibition Assays : Test for sterol biosynthesis inhibition (relevant to agricultural fungicides) using in vitro microsomal assays .
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria and fungi, noting MIC values .
- Herbicidal Activity : Evaluate pre-emergent weed inhibition (e.g., Echinochloa crusgalli) at 150 g/ha .
Advanced: How can computational modeling predict binding interactions of derivatives with biological targets?
Methodological Answer:
AutoDock Vina enables high-throughput docking to simulate ligand-receptor interactions. For example, P2X7 receptor antagonism (e.g., 6,7-dihydro-triazolopyrazinones) is modeled by optimizing grid parameters for binding pockets and validating with experimental IC₅₀ values . Multithreading accelerates virtual screening of substituent libraries .
Advanced: How do substituent modifications influence structure-activity relationships (SAR) in herbicidal applications?
Methodological Answer:
Comparative Molecular Field Analysis (CoMFA) identifies key substituent effects. For example:
- 3-Aryl Groups : Electron-withdrawing substituents (e.g., Cl) enhance herbicidal activity against dicotyledons.
- Alkyl Chains : Longer chains (e.g., propyl) improve lipid membrane penetration, increasing weed inhibition .
Dose-response studies at 37.5–150 g/ha quantify efficacy .
Advanced: What mechanochemical methods improve solvent-free synthesis of triazolopyridinone derivatives?
Methodological Answer:
Phase-transfer catalysis (PTC) in a mortar enables solvent-free synthesis. For example, grinding 2-(3-chloropropyl)-triazolopyridinone with 1-(3-chlorophenyl)piperazine and K₂CO₃/TBAB yields trazodone analogs in 46% yield. This method reduces waste and bypasses column chromatography .
Advanced: How can researchers resolve contradictions in reported synthetic yields for N7-substituted derivatives?
Methodological Answer:
Discrepancies often arise from solvent polarity and substituent compatibility. For example:
- DMFA vs. DCM : Polar aprotic solvents (DMFA) favor cyclization but may degrade acid-sensitive groups.
- Steric Hindrance : Bulky N7-benzyl groups reduce yields; microwave-assisted synthesis (e.g., 30 min at 150°C) mitigates this .
Advanced: What crystallographic insights guide the design of bioactive triazolopyridinones?
Methodological Answer:
Single-crystal structures reveal planar triazole rings and boat conformations in saturated pyridine rings. For phosphonate derivatives, dihedral angles between triazole and phosphonate groups (~15°) correlate with enhanced herbicidal activity. These geometries inform docking poses for target enzymes .
Advanced: How can 3D-QSAR models optimize neuropharmacological activity in CNS drug candidates?
Methodological Answer:
For P2X7 receptor antagonists (e.g., 6S-7-[2-chloro-3-(trifluoromethyl)benzyl] derivatives), 3D-QSAR highlights the importance of:
- Chiral Centers : (S)-configuration at C6 improves receptor affinity .
- Aromatic Substituents : Pyrazinyl groups at C3 enhance blood-brain barrier penetration .
In vivo autoradiography validates target engagement in rodent CNS models .
Advanced: What strategies evaluate the anticonvulsant potential of triazolopyridinone analogs?
Methodological Answer:
- Maximal Electroshock (MES) Tests : Screen analogs (e.g., 7-alkoxy-4,5-dihydro derivatives) at 30–100 mg/kg in rodents .
- Toxicity Profiling : Rotarod assays determine neurotoxic thresholds (TD₅₀) to calculate therapeutic indices .
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) assess CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
